molecular formula C23H29NO10 B1140790 Scopolamine beta-D-Glucuronide CAS No. 17660-02-5

Scopolamine beta-D-Glucuronide

Cat. No.: B1140790
CAS No.: 17660-02-5
M. Wt: 479.5 g/mol
InChI Key: NIZFCRZRBBERQF-UPLDFCNLSA-N
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Description

Scopolamine beta-D-Glucuronide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, an oxane ring, and a phenylpropoxy group

Mechanism of Action

Target of Action

Scopolamine, also known as hyoscine, is a belladonna alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . It structurally mimics the natural neurotransmitter acetylcholine . The primary targets of scopolamine are the M1-M5 mAChRs .

Mode of Action

Scopolamine acts as a non-selective competitive inhibitor of M1-M5 mAChRs, albeit with weaker M5 inhibition . As such, scopolamine is an anticholinergic with various dose-dependent therapeutic and adverse effects . It induces several therapeutic and adverse effects related to alteration of parasympathetic nervous system and cholinergic signaling .

Biochemical Pathways

Scopolamine is a tropane alkaloid isolated from members of the Solanaceae family of plants . The hyoscyamine 6β-hydroxylase (H6H) is the last enzyme of the tropane alkaloid pathway which is needed to convert hyoscyamine into scopolamine . The glucuronide conjugation of scopolamine could be a relevant pathway in its metabolism .

Pharmacokinetics

The maximum drug concentration occurs approximately 0.5 hours after oral administration . Because only 2.6% of non-metabolized scopolamine is excreted in urine, a first-pass metabolism is suggested to occur after oral administration of scopolamine . After incubation with beta-glucuronidase and sulfatase, the recovery of scopolamine in human urine increased from 3% to approximately 30% of the drug dose .

Result of Action

The interaction of scopolamine with its targets leads to several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling . It is most suitable for premedication before anesthesia and for antiemetic effects . This alkaloid is the most effective single agent to prevent motion sickness .

Action Environment

The action of scopolamine can be influenced by the gut microbiota. Gut microbes mediate the stepwise transformation of PhIP-G to PhIP-M1 via the intermediate production of PhIP . This suggests that targeted manipulation with gut microbes bearing specific functions, or dietary glycerol supplementation might modify gut microbial activity to reduce HCA-induced CRC risk .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Scopolamine beta-D-Glucuronide involves multiple steps, including the formation of the oxane ring and the introduction of the phenylpropoxy group. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Scopolamine beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The phenylpropoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the oxo group can produce a hydroxyl group.

Scientific Research Applications

Scopolamine beta-D-Glucuronide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid: Lacks the 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl group.

    Scopolamine beta-D-Glucuronide methyl ester: Contains a methyl ester group instead of the carboxylic acid.

Uniqueness

The presence of the 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and influence its overall biological activity.

Properties

CAS No.

17660-02-5

Molecular Formula

C23H29NO10

Molecular Weight

479.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-3-[[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl]oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12-,13-,14+,15+,16+,17-,18-,19+,20+,23-/m1/s1

InChI Key

NIZFCRZRBBERQF-UPLDFCNLSA-N

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5

Synonyms

(2S)-3-[[(1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl]oxy]-3-oxo-2-phenylpropyl β-D-Glucopyranosiduronic Acid;  (-)-Scopolamine 9’-glucuronide;  Scopolamine O-β-D-glucuronide;  _x000B_

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scopolamine beta-D-Glucuronide
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Scopolamine beta-D-Glucuronide
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Scopolamine beta-D-Glucuronide
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Scopolamine beta-D-Glucuronide
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Scopolamine beta-D-Glucuronide
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Scopolamine beta-D-Glucuronide

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